5-Benzyl-3-dodecylisoxazole
Description
Benzisoxazole is a heterocyclic aromatic compound featuring a fused benzene and isoxazole ring (C₇H₅NO) .
5-Benzyl-3-dodecylisoxazole is a substituted benzisoxazole with a benzyl group (C₆H₅CH₂-) at position 5 and a dodecyl chain (C₁₂H₂₅-) at position 3. Challenges in synthesizing this compound may arise from steric hindrance due to the bulky dodecyl substituent or solubility issues during purification.
Properties
Molecular Formula |
C22H33NO |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
5-benzyl-3-dodecyl-1,2-oxazole |
InChI |
InChI=1S/C22H33NO/c1-2-3-4-5-6-7-8-9-10-14-17-21-19-22(24-23-21)18-20-15-12-11-13-16-20/h11-13,15-16,19H,2-10,14,17-18H2,1H3 |
InChI Key |
FPXJRHZBYLCMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=NOC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Analysis :
- The dodecyl chain in This compound confers significantly higher lipophilicity (logP ~8.5 predicted) compared to shorter alkyl or aromatic substituents, which may enhance bioavailability in lipid-rich environments but reduce aqueous solubility.
- Polar groups (e.g., amino in 5-Amino-3-(4-methylphenyl)isoxazole) improve solubility in polar solvents, favoring pharmacokinetic profiles .
Heterocyclic Core Variations
Comparisons with structurally related heterocycles:
Analysis :
- Benzisoxazole derivatives are more reactive at C-3/C-5 due to electron-deficient isoxazole rings, enabling facile functionalization .
- Benzoxazoles (e.g., 5-hexyl-2-(4-octylphenyl)benzo[d]oxazole ) exhibit higher thermal stability (boiling point ~26°C for some derivatives), making them suitable for material science applications.
Alkyl Chain Length Impact
Alkyl-substituted isoxazoles and benzoxazoles demonstrate chain-length-dependent properties:
Analysis :
- Longer alkyl chains (e.g., dodecyl) increase membrane permeability but may complicate synthesis and purification due to solubility limitations.
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